3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13474384
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H26N2O2S |
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Molecular Weight | 274.43 g/mol |
IUPAC Name | tert-butyl 3-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-7-4-5-11(9-15)10-18-8-6-14/h11H,4-10,14H2,1-3H3 |
Standard InChI Key | XSENHVZNOPXVQJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CSCCN |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CSCCN |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the nitrogen atom and a 2-aminoethylsulfanylmethyl substituent at the 3-position of the piperidine ring. Its structural complexity makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Molecular Data
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IUPAC Name: tert-Butyl 3-(((2-aminoethyl)thio)methyl)piperidine-1-carboxylate
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Molecular Formula: C₁₃H₂₆N₂O₂S
Structural Features
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Piperidine Core: A six-membered saturated ring with one nitrogen atom.
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tert-Butyl Carbamate: Provides steric protection, enhancing stability against hydrolysis.
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3-Substituent: A methylthio group (-SCH₂-) linked to a 2-aminoethyl chain (-CH₂CH₂NH₂), introducing both nucleophilic (amine) and electrophilic (thioether) reactivity.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions focusing on introducing the tert-butyl carbamate and thioether functionalities.
Key Synthetic Routes
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Piperidine Functionalization:
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Step 1: Protection of piperidine’s nitrogen with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
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Step 2: Bromination at the 3-position of the piperidine ring using N-bromosuccinimide (NBS) or bromine under controlled conditions .
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Step 3: Thioether formation via nucleophilic substitution of the brominated intermediate with 2-aminoethanethiol in a polar solvent (e.g., DMF) .
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Alternative Pathway:
Optimization Considerations
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Yield: Reported yields range from 47% to 95% depending on the substitution and purification methods .
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Challenges: Competing side reactions (e.g., oxidation of thioethers) necessitate inert atmospheres and low-temperature conditions.
Applications in Pharmaceutical Chemistry
This compound serves as a versatile intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and anticancer agents.
Case Studies
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Palbociclib Intermediate: Analogous tert-butyl piperidine carboxylates are used in the synthesis of CDK4/6 inhibitors like palbociclib, highlighting its role in oncology research .
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Protease Inhibitors: The amino-thioether motif is critical in designing inhibitors targeting viral proteases (e.g., HIV-1 protease) .
Biological Relevance
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Cell Permeability: The tert-butyl group enhances lipophilicity, improving membrane penetration.
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Targeted Delivery: The amine functionality allows conjugation with targeting moieties or prodrug strategies.
Physicochemical Properties
Spectroscopic Data
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